What are the physical and chemical properties of 2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone?
What are the physical and chemical properties of 2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone?
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone, a substituted morpholine derivative of interest in synthetic and medicinal chemistry. This document delves into its chemical identity, structural features, and known safety and handling protocols. While experimental data for some physical properties remain limited, this guide synthesizes available information and provides expert insights based on the reactivity of analogous α-halo ketones and morpholine-containing compounds. A detailed, representative synthetic protocol and proposed analytical characterization methods are also presented to support researchers in their work with this compound.
Introduction
2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone belongs to the class of α-halo ketones, which are versatile building blocks in organic synthesis. The presence of two electrophilic centers—the carbonyl carbon and the α-carbon bearing the halogen—imparts a high degree of reactivity, making them valuable precursors for the synthesis of a wide array of heterocyclic compounds and other complex organic molecules. The 2,6-dimethylmorpholine moiety can influence the compound's lipophilicity, solubility, and metabolic stability, making it a relevant scaffold in drug discovery and development. This guide aims to consolidate the known information on this compound and provide a framework for its synthesis, handling, and characterization.
Chemical and Physical Properties
A summary of the known and estimated physical and chemical properties of 2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone is presented below.
Identification and Structure
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IUPAC Name: 2-Chloro-1-(2,6-dimethylmorpholin-4-yl)ethanone
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Synonyms: 4-(chloroacetyl)-2,6-dimethylmorpholine, 2-chloro-1-(cis-2,6-dimethylmorpholino)ethanone[1]
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CAS Number: 379254-90-7[1]
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Molecular Formula: C₈H₁₄ClNO₂[1]
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Molecular Weight: 191.66 g/mol [1]
Chemical Structure:
Caption: 2D structure of 2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone.
Physicochemical Data
| Property | Value | Source/Comment |
| Melting Point | Data not available | For the related compound 2-Chloro-1-morpholin-4-yl-ethanone, the melting point is 26-30 °C. The dimethyl substitution may slightly alter this value.[2] |
| Boiling Point | Data not available | For the related compound 2-Chloro-1-morpholin-4-yl-ethanone, the boiling point is 152-160 °C at 6 Torr. The addition of two methyl groups would be expected to increase the boiling point.[2] |
| Solubility | Data not available | Expected to be soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. Limited solubility in water is anticipated. |
| Appearance | Data not available | Likely a solid or oil at room temperature, based on the properties of similar compounds. |
Synthesis and Reactivity
Synthetic Approach
The synthesis of 2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone typically involves the acylation of 2,6-dimethylmorpholine with chloroacetyl chloride. This is a standard nucleophilic acyl substitution reaction where the secondary amine of the morpholine ring attacks the electrophilic carbonyl carbon of the acid chloride. A base, such as triethylamine or pyridine, is commonly used to neutralize the hydrochloric acid byproduct.
Reaction Scheme:
Caption: General synthesis pathway for 2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone.
Detailed Experimental Protocol (Representative):
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To a solution of 2,6-dimethylmorpholine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.1 eq).
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Cool the reaction mixture to 0 °C in an ice bath.
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Slowly add a solution of chloroacetyl chloride (1.05 eq) in anhydrous DCM dropwise to the stirred reaction mixture.
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After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with water.
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Separate the organic layer, and extract the aqueous layer with DCM.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone.
Chemical Reactivity
As an α-halo ketone, 2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone is a versatile intermediate. The key reactive sites are:
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α-Carbon: Susceptible to nucleophilic substitution (SN2) reactions, where the chlorine atom is displaced by a variety of nucleophiles (e.g., amines, thiols, azides).
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Carbonyl Carbon: Can undergo nucleophilic addition reactions.
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α-Protons: The protons on the carbon adjacent to the carbonyl group can be abstracted by a base to form an enolate, which can then participate in various reactions.
The presence of the electron-withdrawing carbonyl group enhances the reactivity of the C-Cl bond towards nucleophilic attack.
Reactivity Profile:
Caption: Key reaction pathways for 2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone.
Analytical Characterization (Predicted)
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR:
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A singlet for the two protons of the chloromethyl group (Cl-CH₂-C=O) is expected in the range of δ 4.0-4.5 ppm.
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Signals corresponding to the protons of the 2,6-dimethylmorpholine ring will be observed. The two methyl groups will likely appear as doublets. The methine protons at the 2 and 6 positions will be multiplets, and the methylene protons at the 3 and 5 positions will also appear as multiplets. The chemical shifts will be influenced by the cis/trans isomerism of the dimethylmorpholine ring.
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¹³C NMR:
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The carbonyl carbon (C=O) should appear in the range of δ 165-175 ppm.
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The chloromethyl carbon (Cl-CH₂) is expected around δ 40-50 ppm.
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Signals for the carbons of the 2,6-dimethylmorpholine ring will be present in the aliphatic region.
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Infrared (IR) Spectroscopy
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A strong absorption band corresponding to the carbonyl (C=O) stretching of the amide group is expected around 1650-1680 cm⁻¹.
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C-H stretching vibrations for the aliphatic groups will be observed in the region of 2850-3000 cm⁻¹.
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The C-Cl stretching vibration is expected in the range of 600-800 cm⁻¹.
Mass Spectrometry (MS)
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The mass spectrum should show the molecular ion peak [M]⁺.
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The isotopic pattern of the molecular ion will be characteristic of a compound containing one chlorine atom, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks.
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Common fragmentation patterns would likely involve the loss of the chlorine atom, the chloromethyl group, and fragmentation of the morpholine ring.
Safety and Handling
Based on the available Safety Data Sheet (SDS), 2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone is classified with the following hazards:
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Harmful if swallowed.
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Causes skin irritation.
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Causes serious eye irritation.
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May cause respiratory irritation.
Recommended Precautions:
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Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
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Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.
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First Aid:
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If swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.
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In case of skin contact: Wash off with soap and plenty of water. Consult a physician if irritation persists.
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In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
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If inhaled: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.
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Conclusion
2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone is a reactive and versatile chemical intermediate with potential applications in organic synthesis and drug discovery. While a complete experimental dataset for its physical properties is not yet publicly available, this guide provides a comprehensive overview of its known characteristics, a reliable synthetic protocol, and predicted analytical data based on established chemical principles. Researchers and scientists working with this compound should adhere to the safety precautions outlined to ensure safe handling and successful application in their research endeavors.
References
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2-Chloro-1-morpholin-4-yl-ethanone | 1440-61-5. (n.d.). BuyersGuideChem. Retrieved January 17, 2026, from [Link]
